molecular formula C15H16N2O6S2 B2387682 Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate CAS No. 63183-28-8

Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate

Cat. No.: B2387682
CAS No.: 63183-28-8
M. Wt: 384.42
InChI Key: MRFATQKNBVINFU-UHFFFAOYSA-N
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Description

“Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate” (EDNT) is a compound that has found applications in various research fields, primarily in the development of drugs against cancer, inflammation, and parasitic infections. It has a molecular formula of C15H16N2O6S2 and a molar mass of 384.43 .


Molecular Structure Analysis

The InChI code for EDNT is 1S/C14H14N2O4S/c1-3-20-14(17)11-8(2)12(21-13(11)15)9-4-6-10(7-5-9)16(18)19/h4-7H,3,15H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

EDNT is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Protective Groups in Peptide Synthesis

The 2-(p-nitrophenylthio)ethyl group, related to the core structure of the compound , has been utilized as an alternative for carboxyl-group protection in peptide synthesis. This protective group offers certain advantages, such as selective removal after conversion into the corresponding sulphone by treatment with alkali, facilitating the synthesis of peptides with complex structures (Amaral, 1969).

Modification of Peptides and Proteins

Research on the introduction of the dansyl group into histidine and tyrosine residues in peptides and proteins highlights the chemical versatility and reactivity of compounds with similar functional groups to Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate. Such modifications have implications for studying the structure and function of peptides and proteins, with potential applications in biochemical research (Buchta & Fridkin, 1985).

Amino Acid Analysis

In the context of amino acid analysis, compounds with similar sulfoxide functionalities have been explored for their solvent properties in the ninhydrin reaction, which is a cornerstone method for detecting and quantifying amino acids. Such research underscores the broader relevance of sulfoxide and related compounds in analytical chemistry (Moore, 1968).

Novel Amino Acid Derivatives

Research has also been conducted on the synthesis of novel nonproteinogenic amino acids, including derivatives that are structurally related to this compound. These synthetic methodologies enable the creation of new amino acids with unique properties, expanding the toolbox for peptide and protein engineering (Monteiro, Kołomańska, & Suárez, 2010).

Organic Synthesis and Biological Activities

Furthermore, derivatives of thiophene, a core component of the compound , have been synthesized and evaluated for their antiproliferative activity. This research illustrates the potential of thiophene derivatives in the development of new therapeutic agents, showcasing the compound's relevance in medicinal chemistry (Ghorab et al., 2013).

Safety and Hazards

EDNT is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(4-nitrophenyl)sulfonylamino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S2/c1-4-23-15(18)13-9(2)10(3)24-14(13)16-25(21,22)12-7-5-11(6-8-12)17(19)20/h5-8,16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFATQKNBVINFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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